7-Methylindoline hydrochloride
Overview
Description
7-Methylindoline hydrochloride, also known as 7-Methyl-2,3-dihydro-1H-indole hydrochloride, is a chemical compound with the molecular formula C9H12ClN . It is used in laboratory settings .
Synthesis Analysis
The synthesis of indole and its derivatives, including this compound, can be achieved using various methodologies. These methodologies involve the use of different elements ranging from p-block elements, transition metals to lanthanides, along with peptides, surfactants, ionic liquids, and nanoparticles .
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 12 hydrogen atoms, and 1 nitrogen atom . The ChemSpider ID for 7-Methylindoline is 10747110 .
Physical and Chemical Properties Analysis
7-Methylindoline has a density of 1.0±0.1 g/cm3, a boiling point of 233.3±25.0 °C at 760 mmHg, and a flash point of 98.4±18.6 °C . It has a molar refractivity of 42.0±0.3 cm3 and a molar volume of 130.8±3.0 cm3 .
Scientific Research Applications
1. Neuropharmacological Research
Studies have explored the impact of compounds structurally similar to 7-Methylindoline hydrochloride on nicotinic acetylcholine receptors (nAChRs). For instance, 5-Hydroxyindole showed potentiation of alpha 7 nAChR-mediated responses, influencing the efficacy and potency of acetylcholine on these receptors (Zwart et al., 2002).
2. Antidepressive and Cerebral-Activating Properties
Compounds similar to this compound, such as indeloxazine hydrochloride, have been synthesized and found to have strong antidepressive and cerebral-activating properties (Kojima et al., 1985).
3. Applications in Psychiatric Medication Synthesis
Derivatives of 7-Hydroxyquinolin, which are structurally related to this compound, are utilized in the synthesis of antipsychotic drugs like brexpiprazole. This highlights the relevance of such compounds in developing treatments for schizophrenia and major depressive disorder (Reddy et al., 2018).
4. Antioxidant and Anti-Dermatitis Applications
Studies on 7-O-methylluteolin, a compound related to this compound, show potential as an antioxidant and anti-atopic dermatitis agent. It has demonstrated efficacy in reducing immunoglobulin E levels and improving skin barrier functions in models (Kim et al., 2022).
5. Anti-HIV Activity
Research on 4,7-dichloro-N-methylisatin, structurally related to this compound, has shown potential anti-HIV activity. This suggests possible applications in developing antiviral drugs (Hamdy et al., 2015).
6. Synthesis of Antihypertension Drugs
1-Amino-2-methylindoline, a precursor in the synthesis of antihypertension drugs, is closely related to this compound. This underscores the significance of such compounds in cardiovascular drug development (Peyrot et al., 2001).
7. Alzheimer's Disease Treatment
Synthesis of methylindolinone-1,2,3-triazole hybrids, structurally akin to this compound, demonstrates potential as anti-Alzheimer's agents. These compounds exhibited activity against butyrylcholinesterase, suggesting their usefulness in treating Alzheimer's disease (Saeedi et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
Indole derivatives are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and are used as biologically active compounds for the treatment of various conditions .
Mode of Action
For example, some indole derivatives have been found to exhibit antitumor, antibacterial, antiviral, or antifungal activities .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways depending on their specific structure and target .
Result of Action
Indole derivatives can have various effects depending on their specific structure and target .
Biochemical Analysis
Biochemical Properties
It is known that indoline derivatives, such as 7-Methylindoline hydrochloride, can interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
As an indoline derivative, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
7-methyl-2,3-dihydro-1H-indole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N.ClH/c1-7-3-2-4-8-5-6-10-9(7)8;/h2-4,10H,5-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTXPGJKPONPED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1375472-79-9 | |
Record name | 1H-Indole, 2,3-dihydro-7-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1375472-79-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-methyl-2,3-dihydro-1H-indole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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